molecular formula C20H25N5O3S B2520794 2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097916-96-4

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline

Cat. No. B2520794
CAS RN: 2097916-96-4
M. Wt: 415.51
InChI Key: AKNDWIOYCPLYTH-UHFFFAOYSA-N
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Description

The compound "2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline" is a derivative of the pyrrolo[1,2-a]quinoxaline family. This class of compounds has been the subject of various studies due to their interesting chemical properties and potential applications in medicinal chemistry, particularly as efflux pump inhibitors (EPIs) to combat bacterial multidrug resistance .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxaline derivatives can be complex, involving multiple steps starting from substituted nitroanilines. In one study, the synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described, which involves five or six steps. These derivatives have been evaluated for their potential as EPIs in targeting the NorA system of Staphylococcus aureus . Another approach to synthesizing related compounds, such as pyrimido[4,5-b]quinoline derivatives, involves a green, one-pot multi-component condensation process using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient catalyst .

Molecular Structure Analysis

The molecular structure of pyrrolo[1,2-a]quinoxaline derivatives is crucial for their activity as EPIs. Substituents at positions 7 and/or 8 of the pyrrolo[1,2-a]quinoxaline nucleus significantly influence their potency. For instance, methoxy substituted compounds have been found to be more potent than their unsubstituted counterparts. Additionally, the replacement of the N,N-diethylamino group with a pyrrolidine moiety enhances EPI activity, whereas a piperidine replacement does not .

Chemical Reactions Analysis

Pyrrolo[1,2-a]quinoxaline derivatives undergo various chemical reactions. For example, the sulphonation of pyrrolo[1,2-a]quinoxaline at high temperatures primarily yields the 2-sulphonic acid. The nitro group of the 1-nitro-3-sulphonic acid derivative can be readily displaced by a chlorine atom using concentrated hydrochloric acid or lithium chloride in dimethylformamide. However, reactions with hydrobromic acid and lithium bromide are more complex, leading to a mixture of dibromo- and tribromo-pyrrolo[1,2-a]quinoxalines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[1,2-a]quinoxaline derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of sulfonyl groups and other heteroatoms can enhance the compound's ability to interact with biological targets, such as bacterial efflux pumps. The synthesis methods also contribute to the purity and yield of the final product, which are important for their practical applications .

Scientific Research Applications

Macromolecular Adduct Formation and Metabolism

A study explored the dosimetry of protein and DNA adduct formation by low doses of HCAs in humans and rodents, utilizing accelerator mass spectrometry (AMS) for measuring isotopes with attomole sensitivity. This research suggests that rodent models may not accurately represent the human response to HCA exposure, highlighting the importance of human-specific studies for understanding the biological interactions of complex chemicals like quinoxalines (Turteltaub et al., 1999).

Dietary Exposure and Cancer Risk

Another study investigated the risk of lung cancer associated with the consumption of HCAs found in cooked meats, underscoring the carcinogenic potential of these compounds in humans. The research provides evidence of the dietary intake of HCAs like MeIQx and its association with increased cancer risk, emphasizing the need for dietary assessments and interventions (Sinha et al., 2000).

Human Exposure and Urinary Metabolites

Research on the presence of carcinogenic HCAs in human urine following the consumption of cooked foods illustrates the continual human exposure to these compounds. The study offers methods for detecting and quantifying HCAs in biological samples, which are crucial for assessing exposure and potential health risks in humans (Ushiyama et al., 1991).

properties

IUPAC Name

2-[1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxyquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3S/c1-13(2)25-15(4)20(14(3)23-25)29(26,27)24-10-9-16(12-24)28-19-11-21-17-7-5-6-8-18(17)22-19/h5-8,11,13,16H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNDWIOYCPLYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline

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